11-Acetoxy-delta(8)-tetrahydrocannabinol

Description

Contextualizing Delta-8-Tetrahydrocannabinol (B88935) within the Cannabinoid Landscape

Delta-8-tetrahydrocannabinol (Δ⁸-THC) is a psychoactive cannabinoid and a positional isomer of the more well-known Delta-9-tetrahydrocannabinol (Δ⁹-THC). wikipedia.orgnih.gov The structural difference between them lies in the location of a double bond in the cyclohexene (B86901) ring. wikipedia.orgoup.com While Δ⁹-THC is the primary psychoactive component in cannabis, Δ⁸-THC is found in naturally low concentrations in the plant. wikipedia.orgfda.gov

The cannabinoid landscape includes over 100 identified compounds, with Δ⁹-THC, Δ⁸-THC, and Cannabidiol (B1668261) (CBD) being among the most studied. fda.govpublichealthlawcenter.org Unlike THC isomers, CBD is a non-psychoactive cannabinoid. oup.com However, CBD is a crucial precursor in the semi-synthesis of Δ⁸-THC. nih.govnih.gov Due to the low natural abundance of Δ⁸-THC, it is typically manufactured from hemp-derived CBD. fda.govnih.gov This has led to a rise in the availability of Δ⁸-THC products, particularly following the passage of the 2018 U.S. Farm Bill, which legalized hemp containing less than 0.3% Δ⁹-THC. nih.govnih.gov

Δ⁸-THC interacts with the body's endocannabinoid system, acting as a partial agonist to both CB1 and CB2 cannabinoid receptors, similar to Δ⁹-THC, though with reportedly lower activity and potency. nih.govnih.gov Anecdotal reports often describe the effects of Δ⁸-THC as being less intense than those of Δ⁹-THC. nih.govresearchgate.net

Interactive Table: Key Cannabinoid Comparison

| Feature | Delta-9-THC | Delta-8-THC | Cannabidiol (CBD) |

| Primary Status | Major psychoactive component nih.gov | Minor phytocannabinoid nih.govpreprints.org | Major non-psychoactive component |

| Natural Occurrence | Abundant | Low concentrations wikipedia.orgfda.gov | Abundant in hemp |

| Psychoactivity | High | Psychoactive, but less potent than Δ⁹-THC wikipedia.orgnih.gov | Non-psychoactive oup.com |

| Receptor Binding | Partial agonist at CB1 and CB2 nih.gov | Partial agonist at CB1 and CB2 nih.govpreprints.org | Interacts with multiple receptor systems dc.gov |

| Production | Direct extraction | Often synthesized from CBD nih.govnih.gov | Direct extraction |

Historical Perspectives on Delta-8-Tetrahydrocannabinol Research and Characterization

The history of Δ⁸-THC research dates back to the mid-20th century, predating the full isolation of many other cannabinoids. atlrx.com

1941: American organic chemist Roger Adams and his team at the University of Illinois were the first to publish on the partial synthesis of Δ⁸-THC. wikipedia.orgvidaoptimacbd.com

1942: The same research group began investigating its physiological effects. wikipedia.org

1965: The total synthesis of Δ⁸-THC was successfully achieved by Israeli chemist Raphael Mechoulam. wikipedia.orgvidaoptimacbd.com

1966: The chemical structure of Δ⁸-THC isolated from cannabis was formally characterized using modern methods by researchers at the University of Delaware. wikipedia.orgnih.gov

1970s: Research in the United States on cannabinoids, including Δ⁸-THC, was significantly curtailed by the Controlled Substances Act of 1970. vidaoptimacbd.com However, research continued in other parts of the world. vidaoptimacbd.com

1975: The carboxylic acid precursor of Δ⁸-THC, known as Δ⁸-trans-tetrahydrocannabinolic acid A, was characterized. nih.govpreprints.org

This timeline demonstrates a long-standing scientific interest in Δ⁸-THC, which has seen a resurgence in recent years due to changes in its legal landscape and new methods for its production. atlrx.combinoidcbd.com

Interactive Table: Timeline of Delta-8-THC Research Milestones

| Year | Milestone | Lead Researcher/Group | Significance |

| 1941 | Partial Synthesis Published | Roger Adams wikipedia.orgvidaoptimacbd.com | First documented synthesis of the compound. |

| 1965 | Total Synthesis Achieved | Raphael Mechoulam wikipedia.orgvidaoptimacbd.com | Provided a method for creating the complete molecule. |

| 1966 | Structural Characterization | Hively, Mosher, & Hoffmann wikipedia.org | Confirmed the chemical structure of naturally isolated Δ⁸-THC. |

| 1975 | Acid Precursor Characterized | Krejcí et al. nih.govpreprints.org | Identified the biosynthetic precursor to Δ⁸-THC in the plant. |

Significance of 11-Position Modifications in Cannabinoid Research

The chemical structure of tetrahydrocannabinols features several positions where modifications can significantly alter the compound's properties. The 11-position is a critical site for both metabolic processes and synthetic modifications.

Synthetic modification at the 11-position is a key area of cannabinoid research. The synthesis of various 11-substituted THC metabolites allows scientists to study structure-activity relationships. researchgate.net For instance, research into the synthesis of compounds like 11-hydroxy-(1'S,2'R)-dimethylheptyl-delta 8-THC has produced some of the most potent traditional cannabinoids known, highlighting the importance of this position for receptor affinity and pharmacological activity. nih.gov

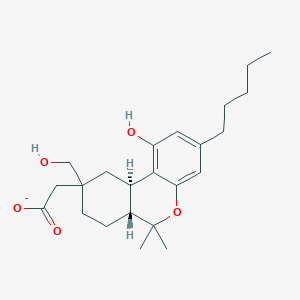

The addition of an acetate (B1210297) ester group (acetylation) to a THC molecule creates a THC-O-acetate derivative. wikipedia.org The compound 11-Acetoxy-delta(8)-tetrahydrocannabinol is precisely this type of derivative, where an acetate group is attached at the 11-position of the Δ⁸-THC molecule. The synthesis of THC-O-acetates can be achieved from either THC or its acidic precursor, THCA. wikipedia.org This modification is of research interest because it can alter the parent compound's properties. The synthesis process for THC-O-acetate often involves converting CBD to Δ⁸-THC, and then adding acetic anhydride (B1165640) to create the final acetate ester. forbes.com Research has shown that various THC-O-acetate derivatives, including those of Δ⁸-THC and Δ⁹-THC, can be identified in commercial products. nih.govresearchgate.net

Properties

IUPAC Name |

2-[(6aR,10aR)-1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-4-5-6-7-15-10-18(25)21-16-12-23(14-24,13-20(26)27)9-8-17(16)22(2,3)28-19(21)11-15/h10-11,16-17,24-25H,4-9,12-14H2,1-3H3,(H,26,27)/p-1/t16-,17-,23?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCMZFQSGUWCAZ-QVSFKUMNSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)(CC(=O)[O-])CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3CC(CC[C@H]3C(OC2=C1)(C)C)(CC(=O)[O-])CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33O5- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190354 | |

| Record name | 11-Acetoxy-delta(8)-tetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36871-18-8 | |

| Record name | 11-Acetoxy-delta(8)-tetrahydrocannabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036871188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Acetoxy-delta(8)-tetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structural Analysis and Isomerism of Delta 8 Tetrahydrocannabinol

Elucidation of Delta-8-Tetrahydrocannabinol (B88935) Chemical Structure

Delta-8-tetrahydrocannabinol (Δ⁸-THC) is a naturally occurring phytocannabinoid found in the Cannabis sativa plant, albeit in much smaller quantities than its more famous isomer, Delta-9-tetrahydrocannabinol (Δ⁹-THC). preprints.org First isolated in 1966 from marijuana grown in Maryland, the structural elucidation of Δ⁸-THC was a significant step in cannabinoid chemistry. preprints.orgnih.gov Its chemical formula is C₂₁H₃₀O₂, and it has a molar mass of 314.46 g/mol . acs.org

The structure of Δ⁸-THC was definitively confirmed through total synthesis, often starting from cannabidiol (B1668261) (CBD). preprints.orgnih.gov Spectroscopic data from techniques such as Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and Nuclear Magnetic Resonance (NMR), along with optical rotation measurements, were compared with those of Δ⁹-THC to establish its precise atomic arrangement. preprints.orgnih.gov

The core of the Δ⁸-THC molecule is a tricyclic dibenzopyran structure. wikipedia.org This consists of:

Aromatic Ring (Ring A): A benzene (B151609) ring substituted with a pentyl side chain.

Cyclohexene (B86901) Ring (Ring B): This is a partially saturated six-membered ring and the site of the key structural difference with Δ⁹-THC. tryidealplus.com

The molecule's three-dimensional shape, particularly the chair conformation of the tetrahydropyran (B127337) ring, is crucial for its interaction with cannabinoid receptors. tryidealplus.com

Positional Isomerism with Delta-9-Tetrahydrocannabinol: Structural Distinctions

Δ⁸-THC and Δ⁹-THC are positional isomers, meaning they share the same molecular formula but differ in the position of a double bond. acs.orgtryidealplus.com This seemingly minor difference has significant implications for the molecule's stability and biological activity.

The key structural distinction lies within the cyclohexene ring. In Δ⁸-THC, the double bond is located between carbon atoms 8 and 9. tryidealplus.com In contrast, for Δ⁹-THC, this double bond is situated between carbon atoms 9 and 10. tryidealplus.comyoutube.com This shift in the double bond position makes Δ⁸-THC a more stable compound compared to Δ⁹-THC. preprints.orgnih.govtryidealplus.com Δ⁹-THC is more easily oxidized to the biologically inactive cannabinol (B1662348) (CBN), whereas Δ⁸-THC does not oxidize to CBN and consequently has a longer shelf life. youtube.com

| Feature | Delta-8-Tetrahydrocannabinol (Δ⁸-THC) | Delta-9-Tetrahydrocannabinol (Δ⁹-THC) |

| Molecular Formula | C₂₁H₃₀O₂ | C₂₁H₃₀O₂ |

| Molar Mass | 314.46 g/mol acs.org | 314.469 g·mol−1 wikipedia.org |

| Double Bond Position | Between carbons 8 and 9 tryidealplus.com | Between carbons 9 and 10 tryidealplus.comyoutube.com |

| Stability | More stable, does not easily oxidize to CBN preprints.orgnih.govtryidealplus.comyoutube.com | Less stable, easily oxidized to CBN youtube.com |

| Natural Abundance | Occurs in very low concentrations preprints.orgacs.org | Major psychoactive component of cannabis researchgate.net |

Stereochemical Considerations in Delta-8-Tetrahydrocannabinol Research

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor in the biological activity of cannabinoids. Δ⁸-THC has two stereogenic centers (chiral centers) at carbons 6a and 10a. acs.org The naturally occurring and most active form is the (−)-(6aR,10aR) stereoisomer. caymanchem.com

Catalytic hydrogenation of both Δ⁸-THC and Δ⁹-THC yields two resinous compounds that have identical IR spectra and optical rotation, which indicates that both parent compounds share the same stereochemistry. preprints.orgnih.govresearchgate.net This confirms that the spatial orientation at the chiral centers is the same for both isomers. preprints.orgnih.govresearchgate.net

Research into the stereochemical effects of Δ⁸-THC derivatives has provided further insight. For example, studies on the enantiomers of 11-hydroxy-delta-8-tetrahydrocannabinol-dimethylheptyl (11-OH-Δ⁸-THC-DMH) demonstrated a high degree of stereospecificity. The (-) enantiomer was found to be significantly more potent in inhibiting adenylate cyclase and binding to the cannabinoid receptor, with potency ratios exceeding 1000 compared to the (+) enantiomer. nih.gov This highlights the crucial role of specific stereochemical configurations for potent biological activity.

Biosynthesis and Chemical Synthesis Pathways of Delta 8 Tetrahydrocannabinol

Natural Occurrence and Putative Biosynthetic Routes of Delta-8-Tetrahydrocannabinol (B88935)

Delta-8-tetrahydrocannabinol (Δ⁸-THC) is a naturally occurring phytocannabinoid found in plants of the Cannabis genus. wikipedia.orgcadca.orgwebmd.com However, it is typically present in only minuscule amounts, far less than the more abundant delta-9-tetrahydrocannabinol (Δ⁹-THC). norml.orgmichigan.govbritannica.com Its presence in the plant is not a result of a direct enzymatic pathway but is rather considered to be a product of degradation or non-enzymatic chemical conversion from other cannabinoids. preprints.orgmdpi.com

The two primary putative routes for the natural formation of Δ⁸-THC in the cannabis plant are:

Isomerization of Delta-9-Tetrahydrocannabinol: Over time, or when exposed to certain environmental conditions, the more abundant and psychoactive Δ⁹-THC can undergo a process of degradation where its double bond shifts from the ninth carbon position to the eighth, forming the more chemically stable Δ⁸-THC. preprints.orgmdpi.comnih.gov This explains why aged cannabis samples may contain slightly higher concentrations of Δ⁸-THC. researchgate.net

Cyclization of Cannabidiol (B1668261) (CBD): Another proposed natural pathway involves the non-enzymatic cyclization of CBD under certain acidic conditions that can potentially occur within the plant's resin glands. preprints.orgmdpi.comnih.gov

Due to its low natural concentration, extracting Δ⁸-THC directly from plant material is not economically feasible. nih.gov Consequently, the vast majority of Δ⁸-THC available commercially is produced semi-synthetically. michigan.govnih.gov

Acid-Catalyzed Isomerization of Cannabidiol to Delta-8-Tetrahydrocannabinol

The most prevalent method for commercially producing Δ⁸-THC is through the acid-catalyzed isomerization of CBD. wikipedia.orgnih.govconsensus.app This semi-synthetic process leverages the abundance of CBD extracted from legally cultivated hemp. consensus.app The reaction involves a ring-closing, or cyclization, of the CBD molecule in an acidic environment to form the tetrahydrocannabinol structure. nih.govnih.govwikipedia.org

The selectivity of this reaction—whether it primarily yields Δ⁸-THC or its isomer Δ⁹-THC—is highly dependent on the specific reagents and conditions employed. nih.govnih.gov Research has shown that the choice of acid and solvent plays a critical role in directing the reaction's outcome. For instance, using p-toluenesulfonic acid (pTSA) as a catalyst in a solvent like toluene (B28343) tends to favor the formation of the thermodynamically more stable Δ⁸-THC. nih.govmdpi.com In contrast, using a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) in a solvent such as dichloromethane (B109758) can yield higher proportions of Δ⁹-THC. nih.gov

A variety of acids and solvents have been studied for this conversion process, each with different efficiencies and product distributions. wikipedia.orgnih.gov

Table 1: Reagents and Conditions for Acid-Catalyzed Isomerization of CBD

| Catalyst Type | Specific Catalyst | Solvent | Typical Outcome/Selectivity |

| Brønsted Acid | p-Toluenesulfonic acid (pTSA) | Toluene | High selectivity for Δ⁸-THC. nih.govmdpi.com |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Not Specified | Can result in full turnover of CBD. nih.gov |

| Brønsted Acid | Hydrochloric Acid (HCl) | Ethanol | Low yield of Δ⁹-THC, implies potential for Δ⁸-THC formation. wikipedia.org |

| Lewis Acid | Boron trifluoride etherate (BF₃·Et₂O) | Dichloromethane (DCM) | Favors formation of Δ⁹-THC. nih.gov |

| Lewis Acid | Indium(III) triflate | Dichloromethane | Used for isomerization. wikipedia.org |

| Lewis Acid | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Not Specified | Can achieve high selectivity for Δ⁸-THC at room temperature. nih.gov |

Total Synthesis Methodologies for Delta-8-Tetrahydrocannabinol and Analogs

While semi-synthesis from CBD is common, total synthesis of Δ⁸-THC, building the molecule from simpler, non-cannabinoid precursors, has also been achieved. The first total syntheses were reported in 1965 by Raphael Mechoulam. wikipedia.org A notable stereospecific synthesis was developed in 1967, which involves the condensation of olivetol (B132274) with (+)-p-mentha-2,8-dien-1-ol or verbenol (B1206271) in the presence of a Lewis acid catalyst. wikipedia.orgnih.govacs.org This method was foundational in cannabinoid chemistry.

More recent and advanced total synthesis methodologies have been developed to create Δ⁸-THC and its structural analogs with high efficiency and stereoselectivity. These methods are crucial for producing research-grade compounds and exploring structure-activity relationships.

Key methodologies include:

Lewis Acid-Catalyzed Friedel-Crafts Coupling: This approach involves the reaction of a cyclic allylic alcohol with a resorcinol (B1680541) derivative, such as olivetol, to construct the core cannabinoid structure. researchgate.net

Arylcyanocuprate Addition: One method achieves high regio- and stereoselectivity through the S(N)2' addition of an arylcyanocuprate to an optically pure enol silyl (B83357) ether of an alpha,beta-epoxy-cyclohexanone. researchgate.net

Synthesis of Analogs: To create analogs with different properties, specific functional groups can be introduced. For example, 9-substituted Δ⁸-THC analogs can be synthesized by adding organolithium or Grignard reagents to specific cannabinoid precursors, followed by dehydration. consensus.app

These total synthesis routes offer precise control over the final molecular structure but are generally more complex and costly than the semi-synthetic conversion of CBD. nih.gov

Byproducts and Impurities from Synthetic Routes: Analytical Challenges in Research

A significant concern with the synthesis of Δ⁸-THC, particularly via the common acid-catalyzed isomerization of CBD, is the formation of numerous byproducts and the presence of residual impurities. nih.govconsensus.app These reactions often yield a complex mixture that includes not only the target Δ⁸-THC but also unreacted starting materials, other THC isomers (like Δ⁹-THC and Δ¹⁰-THC), and novel, sometimes uncharacterized, compounds. wikipedia.orgpreprints.orgresearchgate.net

The lack of regulatory oversight for many commercially produced Δ⁸-THC products means that purification steps may be inadequate, leading to contaminants in the final product. nih.gov Research has identified a wide array of impurities in commercially available Δ⁸-THC distillates and consumer products. researchgate.netnih.gov

This complex chemical profile presents considerable analytical challenges. Standard analytical techniques like High-Performance Liquid Chromatography (HPLC) may struggle to differentiate between the various THC isomers and byproducts. cbdoracle.com Some impurities, such as iso-THC compounds, can co-elute with the Δ⁸-THC peak, leading to inaccurate purity assessments and hiding the presence of contaminants. cbdoracle.com This makes it difficult for testing labs to provide accurate certificates of analysis and poses a challenge for researchers and regulators trying to understand the composition of these products. cbdoracle.comforensictoxicologyexpert.com The difficulty in separating Δ⁸-THC from Δ⁹-THC and their respective metabolites also creates problems for forensic toxicology and drug testing laboratories. forensictoxicologyexpert.comvcu.edu

Table 2: Common Impurities and Byproducts Identified in Synthetic Δ⁸-THC

| Impurity/Byproduct | Chemical Class | Notes | Source |

| Delta-9-Tetrahydrocannabinol (Δ⁹-THC) | Cannabinoid Isomer | A common, psychoactive byproduct of the isomerization reaction. | researchgate.net |

| Olivetol | Precursor/Byproduct | Can be a residual starting material from total synthesis or a degradation byproduct. | nih.govresearchgate.net |

| Cannabidiol (CBD) | Cannabinoid Precursor | Unreacted starting material from the isomerization process. | researchgate.net |

| Cannabinol (B1662348) (CBN) | Cannabinoid | An oxidation product of THC. | researchgate.netacslab.com |

| Δ4,8-iso-Tetrahydrocannabinol | Cannabinoid Isomer | A significant and frequently identified byproduct of CBD cyclization. | nih.govresearchgate.net |

| iso-Tetrahydrocannabifuran (iso-THCBF) | Cannabinoid-like | A previously undescribed molecule found in multiple tested products. | nih.govcbdoracle.com |

| 9α/9β-hydroxyhexahydrocannabinol | Cannabinoid Derivative | Hydrogenated byproducts identified in some synthetic samples. | nih.govresearchgate.net |

| Phthalates | Plasticizers | Contaminants likely resulting from poor laboratory practices or equipment. | reddit.com |

| p-Cymene | Solvent/Byproduct | A potential residual solvent or reaction byproduct. | reddit.com |

Enzymatic Metabolism of Delta 8 Tetrahydrocannabinol

Hepatic Cytochrome P450 Enzyme Involvement in Delta-8-Tetrahydrocannabinol (B88935) Oxidation

The initial and rate-limiting step in the metabolism of Delta-8-Tetrahydrocannabinol (Δ8-THC) is oxidation, a process largely carried out by the cytochrome P450 (CYP) superfamily of enzymes located within human liver microsomes. nih.govoup.commdpi.com This enzymatic conversion is similar to the metabolic pathway of the more commonly known isomer, Delta-9-Tetrahydrocannabinol (Δ9-THC). nih.govmdpi.compreprints.orgresearchgate.net The primary sites of oxidation on the Δ8-THC molecule are the C-11 position and other allylic sites, such as the 7α-position. nih.govresearchgate.net Studies using human liver microsomes have demonstrated that hydroxylation, the addition of a hydroxyl group, is the principal initial metabolic mechanism mediated by the CYP450 system. oup.com

Specificity of CYP2C9 and CYP3A4 Isozymes in 11-Hydroxylation

Research has identified specific CYP450 isozymes that play crucial roles in the oxidation of Δ8-THC. The 11-hydroxylation, a key step in this metabolic cascade, is primarily catalyzed by the CYP2C subfamily, with CYP2C9 being the major enzyme responsible in humans. oup.comnih.govresearchgate.net The significant role of CYP2C9 is underscored by experiments where sulfaphenazole, a selective inhibitor of CYP2C enzymes, markedly inhibited the 11-hydroxylation of Δ8-THC in microsomal studies. nih.gov

While CYP2C9 is dominant in 11-hydroxylation, the CYP3A4 isozyme is principally responsible for hydroxylation at other positions, notably the 7-position. nih.govresearchgate.net This specificity was confirmed through inhibition experiments using ketoconazole, a selective CYP3A inhibitor, which strongly suppressed hydroxylation at the 7α-position. nih.gov Both CYP2C9 and CYP3A4 are recognized as the key hepatic enzymes that convert Δ8-THC into its primary active metabolite, 11-hydroxy-Δ8-tetrahydrocannabinol. wikipedia.org Further studies have also shown that Δ8-THC and its primary metabolite, 11-OH-Δ8-THC, can, in turn, inhibit the metabolic activity of both CYP2C9 and CYP3A4. researchgate.net

| Enzyme Family | Specific Isozyme | Primary Role in Δ8-THC Metabolism | Selective Inhibitor |

| Cytochrome P450 | CYP2C9 | Major enzyme for 11-hydroxylation | Sulfaphenazole |

| Cytochrome P450 | CYP3A4 | Major enzyme for 7-hydroxylation | Ketoconazole |

Formation of 11-Hydroxy-delta-8-Tetrahydrocannabinol (11-OH-Δ8-THC) as a Primary Metabolite

Following the initial oxidation by CYP450 enzymes, the primary and pharmacologically active metabolite, 11-hydroxy-delta-8-tetrahydrocannabinol (11-OH-Δ8-THC), is formed. nih.govmdpi.comresearchgate.netwikipedia.org This conversion is not merely a step towards excretion but results in a compound that retains psychoactive effects, with some studies suggesting it may be more potent than the parent Δ8-THC. wikipedia.orgoup.com The metabolism to 11-OH-Δ8-THC, driven mainly by the CYP2C9 enzyme, has been linked to not only enhanced pharmacological activity but also potentially to the development of tolerance. oup.com Research has also indicated that repeated administration of Δ8-THC can lead to an increase in its own metabolism within hepatic microsomes, a phenomenon attributed to the enhanced formation of 11-OH-Δ8-THC. nih.gov

Structural Characterization of 11-OH-Δ8-THC

11-Hydroxy-delta-8-tetrahydrocannabinol was the first cannabinoid metabolite to be discovered, identified in 1970. wikipedia.org It is an isomer of the corresponding primary metabolite of Δ9-THC, 11-hydroxy-delta-9-tetrahydrocannabinol.

| Property | Value |

| IUPAC Name | (6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol wikipedia.orgcaymanchem.comnih.gov |

| Chemical Formula | C₂₁H₃₀O₃ wikipedia.orgcaymanchem.com |

| Molar Mass | 330.468 g·mol⁻¹ wikipedia.orgcaymanchem.com |

Role of Dehydrogenase Enzymes in Further Oxidation

The metabolic journey of Δ8-THC does not end with the formation of its 11-hydroxy metabolite. This primary metabolite undergoes further oxidation, a process mediated by dehydrogenase enzymes. wikipedia.org Specifically, alcohol and aldehyde dehydrogenases are involved in converting 11-OH-Δ8-THC into its secondary, inactive metabolite. nih.gov This pathway is analogous to the metabolism of Δ9-THC, where dehydrogenase enzymes, along with CYP enzymes like CYP2C9, facilitate the oxidation of 11-hydroxy-THC. wikipedia.org

Formation of 11-nor-9-carboxy-delta-8-Tetrahydrocannabinol (Δ8-THC-COOH) as a Secondary Metabolite

The subsequent oxidation of 11-OH-Δ8-THC by dehydrogenase enzymes leads to the formation of 11-nor-9-carboxy-delta-8-tetrahydrocannabinol (Δ8-THC-COOH). wikipedia.org Unlike its precursor, Δ8-THC-COOH is a non-psychoactive metabolite. nih.govmdpi.compreprints.orgresearchgate.net Its presence in biological samples, such as postmortem urine, serves as a definitive marker for the prior consumption of Δ8-THC. nih.gov

Glucuronidation Pathways of Δ8-THC-COOH

To facilitate its elimination from the body, the relatively non-polar Δ8-THC-COOH undergoes a final metabolic step known as glucuronidation. nih.govmdpi.compreprints.orgresearchgate.net In this phase II metabolic reaction, glucuronidase enzymes conjugate Δ8-THC-COOH with glucuronic acid. wikipedia.org This process forms 11-nor-Δ8-tetrahydrocannabinol-9-carboxylic acid glucuronide (Δ8-THC-COOH-glu), a highly water-soluble conjugate. wikipedia.org This increased polarity allows for efficient excretion from the body, primarily via urine. nih.govmdpi.comwikipedia.org This pathway mirrors the excretion of Δ9-THC metabolites, where the glucuronide conjugate of the carboxylic acid metabolite is the principal form found in urine. wikipedia.orgmdpi.com

Comparative Metabolic Profiles with Delta-9-Tetrahydrocannabinol and Other Cannabinoids

The enzymatic metabolism of delta-8-tetrahydrocannabinol (Δ⁸-THC) closely mirrors that of its more prevalent isomer, delta-9-tetrahydrocannabinol (Δ⁹-THC). nih.govpreprints.orgoup.com Both cannabinoids undergo a similar metabolic pathway primarily in the liver, orchestrated by the cytochrome P450 (CYP) enzyme system. oup.comresearchgate.netprojectcbd.org The initial and principal step is hydroxylation at the C-11 position, which is followed by further oxidation. researchgate.netresearchgate.net

In human liver microsomes, Δ⁸-THC is converted to its pharmacologically active metabolite, 11-hydroxy-delta-8-tetrahydrocannabinol (11-OH-Δ⁸-THC). nih.govpreprints.orgresearchgate.net Subsequently, 11-OH-Δ⁸-THC is further oxidized to the non-psychoactive 11-nor-9-carboxy-Δ⁸-tetrahydrocannabinol (Δ⁸-THC-COOH). nih.govpreprints.orgresearchgate.net This carboxylic acid metabolite is then conjugated with glucuronic acid to form a glucuronide, which is then excreted, predominantly in the urine. nih.govpreprints.orgresearchgate.net This metabolic cascade is analogous to the metabolism of Δ⁹-THC, which is converted to 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-Δ⁹-THC) and then to 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (Δ⁹-THC-COOH). researchgate.netwikipedia.org

Studies utilizing human hepatic microsomes have identified specific CYP enzymes involved in the metabolism of these cannabinoids. CYP2C9 is the primary enzyme responsible for the 11-hydroxylation of both Δ⁸-THC and Δ⁹-THC. researchgate.netnih.gov The enzyme CYP3A4 is also involved, particularly in the hydroxylation at other positions, such as the 7α- and 7β-positions for Δ⁸-THC. nih.gov Interestingly, while Δ⁹-THC preferentially forms an epoxide as a major metabolite in a hepatic microsomal environment, Δ⁸-THC tends to form a di-hydroxy metabolite. oup.com Another enzyme, CYP2J2, found in cardiomyocytes, metabolizes Δ⁸-THC to various oxygenated metabolites, with the primary one being mono-oxygenated at the 1' position rather than the 11-position. oup.comresearchgate.net

While the metabolic pathways are similar, there are notable differences in the resulting metabolite concentrations and potencies. For instance, the brain concentration of 11-OH-Δ⁹-THC has been found to be approximately three times higher than that of 11-OH-Δ⁸-THC, which may account for the higher potency of Δ⁹-THC. nih.gov The metabolism of other cannabinoids, such as cannabidiol (B1668261) (CBD), also involves the CYP450 system, and CBD can act as a competitive inhibitor of these enzymes, potentially affecting the metabolism of co-administered cannabinoids like Δ⁹-THC by slowing the formation of its more potent 11-hydroxy metabolite. projectcbd.org

Table 1: Comparative Metabolism of Δ⁸-THC and Δ⁹-THC

| Feature | Δ⁸-Tetrahydrocannabinol (Δ⁸-THC) | Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) |

|---|---|---|

| Primary Active Metabolite | 11-hydroxy-Δ⁸-tetrahydrocannabinol (11-OH-Δ⁸-THC) | 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-Δ⁹-THC) |

| Primary Inactive Metabolite | 11-nor-9-carboxy-Δ⁸-tetrahydrocannabinol (Δ⁸-THC-COOH) | 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (Δ⁹-THC-COOH) |

| Primary Metabolizing Enzyme (11-hydroxylation) | CYP2C9 researchgate.netnih.gov | CYP2C9 researchgate.netnih.govnih.gov |

| Other Metabolizing Enzymes | CYP3A4, CYP2J2 oup.comresearchgate.netnih.gov | CYP3A4, CYP2C19 nih.gov |

| Relative Potency of 11-OH Metabolite | Less potent than 11-OH-Δ⁹-THC nih.govwikipedia.org | More potent than Δ⁹-THC mellowfellow.fun |

In vitro Metabolic Stability Studies of Delta-8-Tetrahydrocannabinol and its Metabolites

In vitro metabolic stability assays are crucial for predicting the in vivo persistence and clearance of a compound. bioivt.com Studies on Δ⁸-THC and its primary metabolites have provided insights into their stability under various conditions.

A study on the stability of Δ⁸-THC and its metabolites, 11-OH-Δ⁸-THC and Δ⁸-THC-COOH, in drug-free urine was conducted over 28 days at different pH levels (4.5, 7, and 9) and temperatures (4°C, 20°C, and 45°C). nih.govpreprints.org The results indicated that the stability of these compounds is significantly influenced by temperature and, to a lesser extent, by pH. nih.govnih.gov

At 4°C, Δ⁸-THC showed no significant degradation regardless of the pH for the duration of the study. nih.gov However, at 20°C, the concentration of Δ⁸-THC decreased by over 70% within 7 days and was undetectable by day 14. nih.gov At 45°C, Δ⁸-THC was not detectable after just one day, irrespective of the pH. nih.gov The metabolite 11-OH-Δ⁸-THC also showed temperature-dependent degradation, with instrument responses decreasing by 10–15% at 4°C, 15–20% at 20°C, and 40–60% at 45°C over a 7-day period. nih.gov Generally, the carboxylic acid metabolites of cannabinoids show diminished instrument responses at an acidic pH (4.5) compared to neutral (7) and basic (9) pH levels. nih.gov

These findings underscore the importance of proper storage conditions for samples intended for the analysis of Δ⁸-THC and its metabolites. nih.gov The inherent chemical stability of Δ⁸-THC is considered greater than that of Δ⁹-THC, which may contribute to its longer shelf-life in formulated products. mdpi.com However, its metabolic stability, particularly at elevated temperatures, is limited.

Table 2: In Vitro Stability of Δ⁸-THC and its Metabolite in Urine Over 7 Days

| Compound | Temperature | pH 4.5 | pH 7 | pH 9 |

|---|---|---|---|---|

| Δ⁸-THC | 4°C | Stable nih.gov | Stable nih.gov | Stable nih.gov |

| 20°C | >70% Decrease nih.gov | >70% Decrease nih.gov | >70% Decrease nih.gov | |

| 45°C | Undetectable after 1 day nih.gov | Undetectable after 1 day nih.gov | Undetectable after 1 day nih.gov | |

| 11-OH-Δ⁸-THC | 4°C | 10-15% Decrease nih.gov | 10-15% Decrease nih.gov | 10-15% Decrease nih.gov |

| 20°C | 15-20% Decrease nih.gov | 15-20% Decrease nih.gov | 15-20% Decrease nih.gov | |

| 45°C | 40-60% Decrease nih.gov | 40-60% Decrease nih.gov | 40-60% Decrease nih.gov |

Pharmacological Research of Delta 8 Tetrahydrocannabinol and Its 11 Position Metabolites

Cannabinoid Receptor Binding Affinities and Agonist Activity

Delta-8-THC itself is characterized as a partial agonist at both CB1 and CB2 receptors, generally exhibiting a lower potency than Delta-9-THC. psychologytoday.comnih.gov The metabolism of Delta-8-THC in the liver produces 11-hydroxy-delta-8-THC, a compound that is more potent than its parent. nih.govresearchgate.net

CB1 receptors are predominantly located in the central nervous system and are the primary mediators of the psychoactive effects of cannabinoids. bohrium.comresearchgate.net Delta-8-THC has a slightly lower binding affinity for the CB1 receptor compared to Delta-9-THC, which is thought to contribute to its reportedly milder psychoactive effects. reddit.comcannaspecialists.org

CB2 receptors are primarily expressed in the peripheral nervous system, particularly on cells of the immune system, and are associated with modulating inflammation and immune responses without inducing psychoactive effects. bohrium.comoup.com

Delta-8-THC binds to CB2 receptors, and some studies suggest it does so with an affinity similar to its affinity for CB1 receptors, indicating a lack of selectivity. researchgate.net Other research points to Delta-8-THC having a non-selective profile between the two receptors. researchgate.net One study reported that Delta-8-THC binds to CB2 receptors with a Ki of 51 nM. sci-hub.se The synthetic analogue HU-210 also demonstrates high affinity for CB2 receptors. researchgate.net The activity of Delta-8-THC at CB2 receptors suggests it may have an impact on immune function. researchgate.netnih.gov

Delta-8-THC is consistently reported to be less potent than Delta-9-THC. reddit.com Human trials have suggested the relative potency of Delta-8-THC to be about two-thirds that of Delta-9-THC. reddit.com This difference in potency is largely attributed to its weaker binding affinity at the CB1 receptor. reddit.comcannaspecialists.org

Conversely, the metabolite 11-hydroxy-delta-8-THC is considered more potent than its parent compound, Delta-8-THC. wikipedia.org Animal studies have confirmed that 11-OH-Δ8-THC retains psychoactive effects and demonstrates higher potency than Δ8-THC, although it is reported to be less potent than 11-hydroxy-delta-9-THC. wikipedia.org A recent human study found that the psychoactive 11-OH metabolite of Δ8-THC was markedly lower than that of Δ9-THC at the same oral dose, which may explain the reduced potency of Δ8-THC. bohrium.com

Interactive Data Table: Cannabinoid Receptor Binding Affinities (Ki)

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Source(s) |

|---|---|---|---|

| Delta-9-THC (Δ9-THC) | ~15 - 40.7 | ~51 | wikipedia.orgsci-hub.se |

| Delta-8-THC (Δ8-THC) | ~300 | ~51 | nih.govsci-hub.se |

| HU-210 | 0.061 | High Affinity | researchgate.netwikipedia.org |

Note: Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources and may vary based on experimental conditions. Specific Ki for 11-OH-Δ8-THC is not available in the cited literature.

Molecular Mechanisms of Action

Upon binding, cannabinoid agonists activate CB1 and CB2 receptors, initiating a cascade of intracellular signaling events. As G protein-coupled receptors, they predominantly couple to inhibitory G proteins of the Gαi/o family. nih.govnih.gov This activation typically leads to the inhibition of adenylyl cyclase , an enzyme responsible for producing the second messenger cyclic AMP (cAMP). nih.gov The reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently influences numerous cellular functions.

Furthermore, CB1 receptor activation has been shown to modulate ion channels, including the inhibition of N-, P-, and Q-type calcium channels and the activation of inwardly rectifying potassium channels. nih.gov Both CB1 and CB2 receptors can also stimulate the p42/p44 mitogen-activated protein kinase (MAPK) pathway. nih.gov

Recent research suggests that the signaling pathways activated by cannabinoid receptors can be more complex. Some studies indicate that cannabinoids can stimulate not only the Gαi/o pathway but also other G proteins like Gαs and Gαq in a ligand-dependent manner, leading to diverse cellular outcomes. researchgate.netbiorxiv.org A 2023 transcriptomic study on differentiated human neuroblastoma cells found that Δ8-THC influenced the expression of genes involved in the glutamatergic synapse pathway , suggesting it could induce stronger glutamatergic action compared to the inhibitory action of GABA. nih.gov The same study also indicated that Δ8-THC exerts an inhibitory action at cholinergic synapses. nih.gov

Chronic or heavy exposure to cannabinoid agonists like THC leads to a homeostatic adaptive response in the brain known as receptor downregulation and desensitization. psychologytoday.com This process involves a reduction in the number of available CB1 receptors on the cell surface, as they are internalized or "pulled" into the cell. psychologytoday.com This neuroadaptation is a key mechanism underlying the development of tolerance, where higher doses of a drug are required to achieve the same effect.

Studies in both animals and humans have demonstrated that chronic cannabis use results in a significant, but reversible, downregulation of CB1 receptors in various brain regions. psychologytoday.comresearchgate.net After a period of abstinence, typically around four weeks, CB1 receptor density has been shown to return to normal levels. researchgate.net

Research indicates that the magnitude and rate of CB1 receptor desensitization can be influenced by factors such as age and sex. nih.gov For example, one study found that adolescent rats desensitize to THC more slowly than adult rats, which may contribute to a greater impairment of learning in adolescents. duke.edu While specific research on receptor downregulation caused exclusively by 11-acetoxy- or 11-hydroxy-delta-8-THC is limited, it is presumed that as potent cannabinoid agonists, they would contribute to this process in a manner similar to other THC compounds. The metabolism of Δ8-THC to the more potent 11-OH-Δ8-THC may even enhance the rate or degree of tolerance development. researchgate.net

Preclinical In Vitro Studies on Cell Lines and Tissue Models

Preclinical in vitro research utilizes various cell lines and tissue models to investigate the biological activities of cannabinoids at a cellular level. Studies have employed human cancer cell lines to evaluate the anti-proliferative effects of cannabis extracts containing Δ8-THC and other cannabinoids. tci-thaijo.org For instance, the viability of lung, breast, colorectal, gastric, and other cancer cell lines was assessed after treatment to determine potential cytotoxic effects. tci-thaijo.org Research has also utilized transfected cell lines, such as HEK293 cells stably expressing human recombinant CB1 and CB2 receptors, to conduct detailed receptor binding and functional assays. oup.com These models are essential for determining fundamental pharmacological properties like binding affinity and ligand selectivity. oup.com Furthermore, in vitro permeability studies using human skin and hairless guinea pig skin in diffusion cells have been conducted to assess the transdermal delivery potential of Δ8-THC. nih.gov Animal tissue models, such as mouse Sertoli cells, have been used to explore the mechanisms of cannabinoid-induced cellular effects, including apoptosis and the expression of growth factors. nih.gov

Ligand selectivity refers to a compound's ability to bind preferentially to one type of receptor over others. Early research indicated that Δ8-THC acts as a partial agonist at both CB1 and CB2 cannabinoid receptors, similar to Δ9-THC. oup.com However, contrary to the CB1 selectivity often seen with Δ9-THC, some studies reported that Δ8-THC is surprisingly non-selective, showing similar nanomolar affinities for both CB1 and CB2 receptors in radioligand binding assays using HEK293 cells. oup.com

The development of Δ8-THC analogues has been a key strategy in exploring receptor selectivity. Research into synthetic derivatives has aimed to create compounds with higher affinity for a specific receptor subtype. For example, studies on 1-methoxy-Δ8-THC and 11-hydroxy-1-methoxy-Δ8-THC derivatives found that these compounds consistently showed a greater affinity for the CB2 receptor than the CB1 receptor. nih.gov One specific analogue, 1-methoxy-3-(1',1'-dimethylhexyl)-Δ8-THC (JWH-229), demonstrated high affinity for the CB2 receptor while having virtually no affinity for the CB1 receptor, marking it as a highly selective CB2 ligand. nih.gov This highlights how structural modifications can dramatically alter receptor preference.

Table 1: Receptor Binding Affinity (Ki) of a Selective Δ8-THC Analogue

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity |

|---|---|---|---|

| 1-methoxy-3-(1',1'-dimethylhexyl)-Δ8-THC (JWH-229) | 3134 ± 110 | 18 ± 2 | ~174-fold for CB2 |

Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

The study of structure-activity relationships (SAR) for cannabinoids aims to understand how a compound's chemical structure influences its interaction with cannabinoid receptors. nih.gov For classical cannabinoids like Δ8-THC, key structural features determine receptor binding affinity and efficacy. The tricyclic dibenzopyran core is fundamental to its activity. nih.gov

Modifications at several key positions on the molecule can significantly alter its pharmacological profile:

The C3 Side Chain: The length and conformation of the alkyl side chain at the C3 position are critical. A quantitative SAR study of 1',1'-dimethylalkyl-Δ8-THC analogues revealed that chains with propyl through decyl groups all have a high affinity for the CB1 receptor. nih.gov The research suggests that for optimal affinity and potency, the side chain must be long enough to loop back towards the phenolic ring of the cannabinoid. nih.gov Altering the flexibility and adding electrostatic groups (like cyano groups) to the side chain can differentially affect a ligand's affinity and efficacy, sometimes reducing efficacy without significantly changing affinity. nih.gov

The C11 Methyl Group: The methyl group at the C11 position (part of the C9 position in the classical numbering system) is another important pharmacophore. nih.gov Hydroxylation at this position, which occurs during metabolism to form 11-hydroxy-Δ8-THC, is a significant finding. This metabolic change can enhance biological activity and may also lead to increased tolerance. oup.com The creation of an 11-hydroxy group is a principal structural alteration that can significantly boost potency. nih.gov

Active Metabolite Contribution to Pharmacological Research

The primary active metabolite of Δ8-THC is 11-hydroxy-delta-8-tetrahydrocannabinol (11-OH-Δ8-THC). nih.govresearchgate.netresearchgate.net This compound is formed when Δ8-THC is oxidized at the 11-position. preprints.orgmdpi.com Research has confirmed that 11-OH-Δ8-THC is not an inactive byproduct but retains psychoactive effects. wikipedia.org Animal studies have demonstrated its pharmacological activity, and it is understood to contribute to the central nervous system effects associated with Δ8-THC consumption. wikipedia.orgnih.gov Further metabolism of 11-OH-Δ8-THC leads to the formation of 11-oxo-Δ8-THC, another metabolite that has been studied for its distribution and activity. nih.gov The conversion to 11-OH-Δ8-THC is considered a critical step that not only enhances activity but may also play a role in the development of tolerance. oup.com

A significant finding in cannabinoid pharmacology is that 11-OH-Δ8-THC is more potent than its parent compound, Δ8-THC. oup.comresearchgate.netresearchgate.netwikipedia.org This increased potency is attributed to several factors. Metabolic studies in mice have shown that while 11-OH-Δ8-THC is eliminated from the blood and brain faster than Δ8-THC, its peak concentration in the brain is substantially higher. nih.gov This suggests that 11-OH-Δ8-THC can cross the blood-brain barrier more readily than Δ8-THC, leading to a greater pharmacological effect. nih.gov This enhanced central activity helps explain why some metabolites are more potent than the original compound administered. oup.com

Table 2: Comparative Brain Concentrations of Δ8-THC and its Metabolites in Mice

| Compound Administered (10 mg/kg, IV) | Peak Brain Concentration at 0.5 min (µg/g) |

|---|---|

| Δ8-THC | 3.48 |

| 11-OH-Δ8-THC | 10.64 |

| 11-oxo-Δ8-THC | 4.25 |

Data sourced from Drug Metabolism and Disposition. nih.gov

Advanced Analytical Methodologies for Delta 8 Tetrahydrocannabinol and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of Δ⁸-THC-O-acetate and related compounds. The primary challenge lies in separating it from its isomers, particularly Δ⁹-THC-O-acetate, as they often co-exist in commercial products and have very similar chemical properties. delta9analytical.comnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of cannabinoid acetates due to its high sensitivity and selectivity. vcu.edu It is frequently used for identifying and quantifying cannabinoids in complex biological matrices like blood and urine. vcu.eduunitedchem.com

In the analysis of THC-O-acetates, LC-MS/MS methods are developed to monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which enhances detection specificity. nih.gov However, achieving baseline chromatographic separation of Δ⁸-THC-O-acetate and Δ⁹-THC-O-acetate isomers can be challenging with LC-MS/MS, as they may exhibit identical transition ions and similar retention times. nih.govunitedchem.com One study noted that while their LC-MS/MS method could detect the compounds, it could not sufficiently resolve the Δ⁸ and Δ⁹ acetate (B1210297) isomers for individual quantification. nih.gov Another application note mentioned that a method using a SelectraCore® PFPP column was unable to achieve baseline separation of the THC-O-Acetate isomers. unitedchem.com This highlights the critical importance of column chemistry and mobile phase optimization in method development.

Despite these challenges, LC-MS/MS is invaluable for studying the metabolism of these compounds. Research has used LC-MS/MS to demonstrate that cannabinoid acetate analogs are unstable in biological matrices and rapidly metabolize into their respective plant-based cannabinoids and their hydroxy and carboxy metabolites. vcu.edu

Gas chromatography-mass spectrometry (GC-MS) is a highly effective and commonly used technique for the identification and quantification of THC-O-acetates. vcu.eduresearchgate.netnih.gov Unlike LC-MS/MS, GC-MS methods have demonstrated successful resolution, identification, and quantification of Δ⁸-, Δ⁹-, and Δ¹⁰-THC-O-acetate isomers. nih.govresearchgate.net

A typical GC-MS method involves a temperature program that ramps from a lower temperature (e.g., 70°C) up to a high temperature (e.g., 300°C) to facilitate the separation of compounds on a capillary column. nih.gov Mass spectral data, including the monitoring of specific ions, is used for identification. For Δ⁸-THC-O-acetate, characteristic ions monitored might include m/z 356, 297, and 231. nih.gov GC-MS is often preferred for its ability to separate these closely related isomers, which might co-elute in some liquid chromatography systems. nih.govresearchgate.net Furthermore, GC-MS is instrumental in identifying unknown impurities and byproducts that may be present in synthetic Δ⁸-THC products. nih.gov

It's important to note that the high temperatures used in GC inlets can cause decarboxylation of acidic cannabinoids. nih.gov However, since Δ⁸-THC-O-acetate is not an acidic cannabinoid, this is less of a concern than it is for compounds like THCA. Derivatization, a common step in GC analysis of other cannabinoids to improve volatility, is generally not required for the acetate esters. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with detectors such as a Diode Array Detector (DAD) or Ultraviolet (UV) detector is a standard method for quantifying cannabinoids in various products. nih.govacs.org While mass spectrometry provides more definitive identification, HPLC-UV/DAD is widely used for routine potency testing in quality control laboratories. scispace.com

The primary difficulty in using HPLC for Δ⁸-THC-O-acetate is achieving adequate separation from its isomers, a challenge it shares with LC-MS/MS. acs.org Method development focuses on optimizing the stationary phase (e.g., C18 columns), mobile phase composition (typically a mixture of buffered water and acetonitrile or methanol), and temperature to improve resolution. acs.orgscispace.com One validated HPLC method successfully separated the parent non-acetylated isomers, Δ⁸-THC and Δ⁹-THC, using a C18 column with a phosphoric acid-buffered water/acetonitrile mobile phase, demonstrating that with careful optimization, resolution of THC isomers is achievable. acs.org While specific HPLC-UV methods for the acetate esters are less detailed in the literature, the principles of separating their parent compounds would be the starting point for method development.

Spectroscopic Characterization (e.g., NMR) in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of chemical compounds, including cannabinoids. nih.gov While specific published NMR data for 11-Acetoxy-delta(8)-tetrahydrocannabinol is not widely available, NMR is used extensively in cannabinoid research to confirm the identity of major compounds and identify impurities in synthetic mixtures. nih.gov

In a study of commercial Δ⁸-THC products, ¹H NMR analysis was used to confirm that Δ⁸-THC was the major component by comparing chemical shifts to published data. nih.gov The same analysis, however, revealed numerous impurity peaks, indicating the presence of isomers or other related compounds not listed on certificates of analysis. nih.gov For a novel compound like Δ⁸-THC-O-acetate, 1D (¹H, ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments would be essential to unambiguously confirm the position of the acetate group and the location of the double bond in the delta-8 position.

Isomer Resolution and Differentiation Strategies in Complex Matrices

The structural similarity between Δ⁸-THC-O-acetate and its isomers, Δ⁹-THC-O-acetate and Δ¹⁰-THC-O-acetate, presents the most significant analytical challenge. delta9analytical.comnih.gov As these compounds can be synthesized from their respective THC isomers, commercial products often contain a mixture. vcu.edu Effective differentiation is critical for accurate reporting in both quality control and forensic contexts.

The most successful strategy reported for resolving these acetate isomers is GC-MS. nih.govresearchgate.net The separation on a gas chromatography column, combined with the unique fragmentation patterns in the mass spectrometer, allows for their individual identification and quantification. nih.gov

For liquid chromatography, achieving separation requires extensive method development. Strategies include:

Column Selection: Utilizing columns with different selectivities, such as pentafluorophenyl (PFP) phases, can alter retention mechanisms and improve separation compared to standard C18 columns. unitedchem.com

Mobile Phase Modifiers: Adjusting the pH and using different organic solvents (acetonitrile vs. methanol) can influence the interaction of the isomers with the stationary phase. unitedchem.com

Multiple Methods: Some laboratories employ two different LC-MS systems with unique columns to ensure confident separation of Δ⁸-THC from Δ⁹-THC, a strategy that can be adapted for their acetate derivatives. delta9analytical.com

Method Validation for Research Applications

For any analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate it is fit for its intended purpose. scispace.comtci-thaijo.org Validation parameters are established according to guidelines from bodies like the International Council for Harmonisation (ICH). scispace.com

A published GC-MS method for the quantification of THC-O-acetate isomers was validated for several key parameters. nih.gov The findings from this research provide a benchmark for what is expected from a validated method for these compounds.

Table 1: Validation Parameters for a GC-MS Method for THC-O-Acetate Analysis

| Parameter | Result |

|---|---|

| Linear Range | 50–2,000 ng/mL |

| Coefficient of Determination (r²) | > 0.9992 |

| Limit of Detection (LOD) | 50 ng/mL |

| Intra-day Precision (%RSD) | < 12% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (Bias) | Within 15% of expected concentration |

Data sourced from Holt, A. K., et al. (2022). nih.gov

Similarly, an LC-MS/MS method for the related compound CBD-di-O-A was validated, showing a linear range of 50-2,000 ng/mL, an r² > 0.9989, and accuracy within 10% of the expected concentration. nih.gov These validation metrics ensure that the data produced is accurate, precise, and reproducible for research applications.

Sensitivity, Selectivity, and Reproducibility in Research

The accurate quantification of delta-8-tetrahydrocannabinol (B88935) (Δ8-THC) and its metabolites is critical in various research and forensic applications. Advanced analytical methodologies, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are employed to achieve the necessary sensitivity, selectivity, and reproducibility required for reliable results. mdpi.comkurabiotech.com The validation of these methods according to international guidelines is essential for ensuring the accuracy and robustness of the data. nih.govresearchgate.net

Sensitivity refers to the lowest concentration of an analyte that can be reliably detected and quantified. In the analysis of Δ8-THC and its metabolites, high sensitivity is crucial, especially when dealing with low concentrations in biological matrices like plasma or urine. nih.govnih.gov For instance, a developed LC-MS method demonstrated a lower limit of quantification (LLOQ) for Δ8-THC at 3.97 nM in plasma. nih.gov Another LC-MS/MS method for whole blood analysis established a linear calibration range of 0.5–100 ng/mL for 11-OH-Δ8-THC and Δ8-THC, and 2.5–500 ng/mL for Δ8-THC-COOH. restek.com These levels of sensitivity are vital for pharmacokinetic studies and forensic toxicology.

Selectivity is the ability of an analytical method to differentiate and quantify the target analyte in the presence of other, potentially interfering, compounds. This is particularly challenging for Δ8-THC analysis due to the presence of its structural isomer, delta-9-tetrahydrocannabinol (Δ9-THC), and their respective metabolites, which are often isobaric (having the same mass). researchgate.netyoutube.com Chromatographic separation is therefore essential for distinguishing between these isomers. nih.govrestek.com LC-MS/MS methods have been successfully developed to achieve baseline separation of Δ8-THC and Δ9-THC, as well as their hydroxylated and carboxylated metabolites, ensuring accurate quantification without cross-interference. kurabiotech.comnih.govrestek.com For example, the use of a Raptor FluoroPhenyl column can optimally separate Δ8-THC, Δ9-THC, and their key metabolites in whole blood. restek.com

Reproducibility , which includes repeatability and intermediate precision, measures the consistency of results for the same sample under different conditions (e.g., different days, different analysts). researchgate.netnih.gov It is a key indicator of a method's reliability. Validated methods for cannabinoid analysis demonstrate acceptable precision, typically with a relative standard deviation (%RSD) below 15%. nih.govnih.gov In one study, the repeatability RSDs for cannabinoid analysis ranged from 1.2% to 12.4%, while intermediate precision RSDs were between 2.2% and 12.8%. researchgate.net Another validation reported within-batch precision for 17 cannabinoids ranging from 0.5% to 6.5% and between-batch precision from 0.9% to 5.1%. nih.gov Such high reproducibility ensures that the analytical results are consistent and trustworthy over time. nih.gov

The table below summarizes key validation parameters from a study on cannabinoid analysis, illustrating the performance of a validated LC-MS/MS method.

| Parameter | Quality Control Level | Precision (%RSD) | Accuracy (% of Nominal) |

|---|---|---|---|

| Within-Batch | QC-LLOQ | 0.5 - 6.5% | 91.4 - 108.0% |

| QC-1 | 0.5 - 6.5% | 91.4 - 108.0% | |

| QC-2 | 0.5 - 6.5% | 91.4 - 108.0% | |

| QC-3 | 0.5 - 6.5% | 91.4 - 108.0% | |

| Between-Batch | QC-LLOQ | 0.9 - 5.1% | 91.5 - 107.5% |

| QC-1 | 0.9 - 5.1% | 91.5 - 107.5% | |

| QC-2 | 0.9 - 5.1% | 91.5 - 107.5% | |

| QC-3 | 0.9 - 5.1% | 91.5 - 107.5% |

Data adapted from a study on the quantitative determination of 17 cannabinoids. nih.gov

Use of Deuterated Standards in Analytical Research

In mass spectrometry-based analytical methods, internal standards are crucial for achieving accurate quantification. The ideal internal standard is a stable, isotopically labeled version of the analyte of interest. google.com For the analysis of Δ8-THC and its metabolites, deuterated standards (compounds where one or more hydrogen atoms are replaced by deuterium) are widely used. mdpi.comojp.gov

The primary advantage of using deuterated internal standards is that they are chemically identical to the analyte and thus exhibit the same behavior during sample preparation (extraction, derivatization) and chromatographic analysis. google.comojp.gov However, because they have a different mass due to the presence of deuterium, they can be distinguished from the non-labeled analyte by the mass spectrometer. google.com This co-elution and similar ionization efficiency allow the internal standard to compensate for variations in sample extraction recovery and matrix effects, which can suppress or enhance the analyte signal.

For example, Δ8-THC-d9 is intended for use as an internal standard for the quantification of Δ8-THC by GC-MS or LC-MS. mdpi.comcaymanchem.com The use of such standards is a cornerstone of robust and reliable quantitative methods for cannabinoids in complex matrices like blood, urine, and oral fluid. nih.govmdpi.comojp.gov An ESI-LC/MS method for metabolic profiling of phytocannabinoids utilized deuterated cannabinoids, including Δ8-THC-d9, as internal standards to determine concentrations. mdpi.com Similarly, in the analysis of oral fluid, a single multiple reaction monitoring (MRM) transition was monitored for the deuterated internal standard of Δ8-THC (Δ8-THC-d9) to ensure accurate quantification. mdpi.comresearchgate.net

The use of deuterated standards significantly improves the accuracy and precision of the analytical method, making it the preferred approach for forensic and clinical applications where definitive quantification is required. google.comojp.gov

The table below lists some of the deuterated standards used in cannabinoid research.

| Compound Name | Abbreviation | Application |

|---|---|---|

| Δ8-Tetrahydrocannabinol-d9 | Δ8-THC-d9 | Internal standard for Δ8-THC quantification mdpi.comcaymanchem.com |

| Δ9-Tetrahydrocannabinol-d9 | Δ9-THC-d9 | Internal standard for Δ9-THC quantification mdpi.com |

| Cannabidiol-d3 | CBD-d3 | Internal standard for CBD quantification nih.gov |

| Cannabinol-d3 | CBN-d3 | Internal standard for CBN quantification nih.gov |

| d6-11-nor-delta-8-Tetrahydrocannabinol-9-Carboxylic Acid | d6-delta-8-THC-COOH | Internal standard for THC-COOH analysis google.com |

Future Directions and Emerging Research Avenues

Elucidating Undiscovered Aspects of Cannabinoid Receptor Interactions

The interaction of any cannabinoid with the body's endocannabinoid system is fundamental to its effects. While the parent compound, delta-8-tetrahydrocannabinol (B88935) (Δ⁸-THC), is known to be a partial agonist of both CB1 and CB2 receptors, the binding affinity and efficacy of its acetoxy derivative remain largely uncharacterized in peer-reviewed literature. nih.govnih.govnih.gov Future research should prioritize comprehensive in vitro binding assays to determine the dissociation constant (Ki) of 11-Acetoxy-Δ⁸-THC at both CB1 and CB2 receptors. Such studies would clarify whether the addition of the acetoxy group alters the binding profile, potentially leading to increased or decreased affinity or a shift in selectivity between the two receptor subtypes. chemrxiv.orgresearchgate.net

Furthermore, functional assays, such as those measuring GTPγS binding, are crucial to move beyond simple affinity and understand the efficacy of the compound. nih.govnih.gov These studies would reveal whether 11-Acetoxy-Δ⁸-THC acts as a full agonist, partial agonist, or even an antagonist at cannabinoid receptors. It is hypothesized that THC-O-acetates, including the Δ⁸ variant, are prodrugs, meaning they become pharmacologically active after being metabolized in the body. utah.gov This metabolic activation likely results in the formation of 11-hydroxy-Δ⁸-THC, a known active metabolite of Δ⁸-THC. nih.gov Research is needed to confirm this hypothesis and to understand how this conversion impacts the temporal dynamics of receptor engagement.

Table 1: Comparative Cannabinoid Receptor Binding Affinities (Ki) for Selected Cannabinoids

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |

| Δ⁹-THC | 15-40.7 | 36-69.8 |

| Δ⁸-THC | 44-78 | 41-12 |

| 11-OH-Δ⁹-THC | 33.2 | 14.5 |

| 11-OH-Δ⁸-THC | 62.6 | 8.2 |

| 11-Acetoxy-Δ⁸-THC | Data Not Available | Data Not Available |

| Data for 11-Acetoxy-Δ⁸-THC is not currently available in peer-reviewed literature and represents a significant research gap. |

Comprehensive Metabolic Profiling in Diverse Biological Systems

The metabolism of 11-Acetoxy-Δ⁸-THC is a critical area of inquiry, as it is presumed to be a prodrug that requires metabolic conversion to exert its primary effects. utah.gov The initial and most crucial metabolic step is likely the hydrolysis of the acetate (B1210297) ester to yield 11-hydroxy-Δ⁸-tetrahydrocannabinol (11-OH-Δ⁸-THC). The enzymes responsible for this hydrolysis in various biological systems, such as the liver, plasma, and other tissues, need to be identified.

Following the initial hydrolysis, the resulting 11-OH-Δ⁸-THC is expected to follow the established metabolic pathway of Δ⁸-THC. nih.gov This involves further oxidation to 11-oxo-Δ⁸-THC and subsequently to the non-psychoactive metabolite 9-carboxy-11-nor-Δ⁸-tetrahydrocannabinol (Δ⁸-THC-COOH), which is then conjugated for excretion. nih.govresearchgate.net

Comprehensive metabolic profiling studies using human liver microsomes, as well as in vivo studies in various animal models, are necessary to confirm this proposed pathway and to identify any unique or alternative metabolic routes. oup.comoup.com These studies should also investigate the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), to understand the onset and duration of action of 11-Acetoxy-Δ⁸-THC compared to its parent compounds.

Advanced Synthetic Strategies for Novel Delta-8-Tetrahydrocannabinol Analogs

The synthesis of 11-Acetoxy-Δ⁸-THC is typically achieved through the acetylation of 11-hydroxy-Δ⁸-THC, which itself is a metabolite of Δ⁸-THC. utah.govwikipedia.org However, direct synthesis from more readily available precursors is an area ripe for exploration. Advanced synthetic strategies could improve yield, purity, and cost-effectiveness.

One approach involves the development of stereoselective synthesis methods. The creation of specific stereoisomers could lead to compounds with more desirable therapeutic properties and fewer side effects. Continuous-flow synthesis protocols, which have been successfully developed for Δ⁹-THC and Δ⁸-THC, could be adapted for their acetoxy derivatives, offering precise control over reaction parameters and improving product selectivity.

Furthermore, the exploration of other ester derivatives at the 11-position could lead to a new class of THC prodrugs with varying pharmacokinetic profiles. Research into the synthesis of propionate, phosphate, and other ester analogs of 11-hydroxy-Δ⁸-THC could yield novel compounds with tailored therapeutic applications. wikipedia.org

Investigating Enzymatic Pathways Beyond CYP450 for Metabolism

The metabolism of most cannabinoids is heavily reliant on the cytochrome P450 (CYP) enzyme system in the liver. thepermanentejournal.orgnih.gov Specifically, enzymes like CYP2C9 and CYP3A4 are known to be involved in the metabolism of Δ⁹-THC and are likely involved in the metabolism of Δ⁸-THC and its derivatives. oup.comdrugbank.comresearchgate.net However, the initial and crucial step in the bioactivation of 11-Acetoxy-Δ⁸-THC is the hydrolysis of the acetate ester.

While some esterases are part of the CYP450 superfamily, many are not. Future research should focus on identifying the specific carboxylesterases (CES) responsible for the conversion of 11-Acetoxy-Δ⁸-THC to 11-OH-Δ⁸-THC in humans. Understanding the role of these non-CYP450 enzymes is critical for predicting potential drug-drug interactions and individual variability in response to this compound.

Additionally, after the initial hydrolysis, the resulting 11-OH-Δ⁸-THC undergoes further metabolism. While CYP enzymes are the primary drivers of oxidation, the role of other enzyme systems, such as UDP-glucuronosyltransferases (UGTs) in the phase II conjugation of the metabolites, should also be thoroughly investigated for the Δ⁸-THC metabolic pathway. drugbank.com A deeper understanding of the complete enzymatic machinery involved in the metabolism of 11-Acetoxy-Δ⁸-THC will provide a more complete picture of its pharmacological profile.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 11-Acetoxy-delta(8)-THC in research samples?

- Methodology : High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is optimal. Use a mobile phase of methanol, water, tetrahydrofuran, and acetonitrile (45:25:20:10) to resolve isomers and impurities. System suitability testing with reference standards (e.g., USP-grade delta-8-THC) ensures column efficiency and peak resolution .

- Critical Considerations : Protect samples from light and air to prevent degradation. Analyze within 24 hours of preparation to minimize decomposition .

Q. How can researchers ensure synthetic purity of 11-Acetoxy-delta(8)-THC?

- Methodology : Employ continuous-flow synthesis (e.g., from cannabidiol) to control reaction conditions and reduce side products. Post-synthesis, use column chromatography or preparative HPLC for purification. Validate purity via nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) .

- Critical Considerations : Adhere to Good Manufacturing Practices (GMP) for reagent purity and process consistency. Monitor for residual acetic acid or acetylating agents, which may indicate incomplete reactions .

Q. What metabolic byproducts should be monitored in 11-Acetoxy-delta(8)-THC studies?

- Methodology : Hydrolysis of the acetoxy group produces 11-hydroxy-delta(8)-THC, a pharmacologically active metabolite. Use enzymatic assays (e.g., liver microsomes) to model in vivo hydrolysis. Quantify metabolites via LC-MS/MS with deuterated internal standards .

- Critical Considerations : Cross-validate methods to distinguish between delta-8 and delta-9-THC isomers, which exhibit similar fragmentation patterns in MS .

Q. How does storage condition stability impact 11-Acetoxy-delta(8)-THC integrity?

- Methodology : Store samples at -20°C in amber vials under inert gas (e.g., argon). Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) to assess degradation kinetics. Monitor for oxidation products (e.g., quinones) via UV-Vis spectroscopy .

- Critical Considerations : Degradation products may confound pharmacological data; include stability-indicating assays in study protocols .

Q. How does 11-Acetoxy-delta(8)-THC compare structurally and pharmacologically to delta-9-THC?

- Methodology : Use X-ray crystallography or computational modeling (e.g., DFT) to compare binding affinities at CB1/CB2 receptors. Conduct in vitro cAMP assays to evaluate functional antagonism. Delta-8-THC derivatives generally exhibit lower psychotropic potency but similar metabolic pathways .

- Critical Considerations : Account for isomer-specific pharmacokinetics, as delta-8-THC has slower hepatic clearance than delta-9-THC .

Advanced Research Questions

Q. What pharmacokinetic differences exist between 11-Acetoxy-delta(8)-THC and its 11-hydroxy metabolite?

- Methodology : Administer equimolar doses in animal models (e.g., mice) and collect plasma at timed intervals. Use LC-MS/MS to measure parent compound and metabolite levels. Pharmacokinetic parameters (AUC, Cmax, t1/2) reveal bioavailability and conversion rates .

- Critical Considerations : 11-hydroxy metabolites show higher blood-brain barrier penetration, which may amplify CNS effects despite lower plasma concentrations .

Q. How does 11-Acetoxy-delta(8)-THC interact with non-cannabinoid receptors (e.g., TRPV1 or PPARγ)?

- Methodology : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-CP55,940) or functional assays (e.g., calcium flux for TRPV1). Compare results to delta-9-THC and CBD to identify structure-activity relationships .

- Critical Considerations : Acetoxy modifications may alter lipid solubility, impacting off-target receptor engagement .

Q. How do synthesis impurities affect pharmacological data interpretation?

- Methodology : Spiked recovery experiments with known contaminants (e.g., delta-9-THC, exo-THC) quantify interference in receptor assays. Use orthogonal analytical methods (HPLC + GC-MS) to profile impurity suites in synthetic batches .

- Critical Considerations : Impurities ≥0.3% delta-9-THC may violate regulatory thresholds, complicating preclinical-to-clinical translation .

Q. What enzymatic pathways govern 11-Acetoxy-delta(8)-THC metabolism in human hepatocytes?

- Methodology : Incubate with cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) or induce enzymes via rifampicin. Metabolite profiling identifies dominant pathways (e.g., CYP2C9 vs. esterases) .

- Critical Considerations : Polymorphisms in CYP2C9 significantly alter metabolic rates, necessitating genotyping in human studies .

Q. What are the challenges in distinguishing 11-Acetoxy-delta(8)-THC from structurally similar cannabinoids in forensic analysis?

- Methodology : Develop high-resolution MS/MS libraries with diagnostic ions (e.g., m/z 330.5 for 11-Acetoxy-delta(8)-THC). Cross-validate against certified reference materials (CRMs) to ensure specificity .

- Critical Considerations : Isomeric overlap with delta-10-THC or hexahydrocannabinol (HHC) requires advanced chromatographic separation (e.g., chiral columns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.